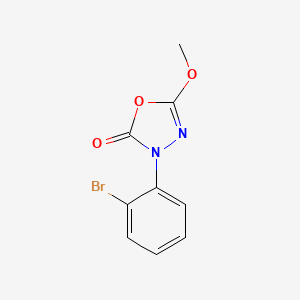

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-5-methoxy-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-14-8-11-12(9(13)15-8)7-5-3-2-4-6(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDYKCJBBSXNOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=O)O1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606193 | |

| Record name | 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60931-32-0 | |

| Record name | 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzohydrazide with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications or case studies for the compound "3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one". However, the search results do provide information on the properties, related compounds, and general applications of oxadiazoles, which can help infer potential applications of the specified compound.

Chemical Properties and Structure

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2-one has a molecular weight of 271.06700 and a molecular formula of C9H7BrN2O3 . It is also known as 3-(2-bromophenyl)-5-methoxy-1,3,4-oxadiazolin-2-one and 1,3,4-Oxadiazol-2(3H)-one,3-(2-bromophenyl)-5-methoxy .

Oxadiazoles: General Applications and Research

1,3,4-oxadiazoles are versatile scaffolds in medicinal chemistry with diverse biological activities . Research indicates their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating conditions like dementias and myasthenia gravis . Some oxadiazole derivatives have shown anticancer activity . For example, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine displayed anticancer activity against several cancer cell lines . Additionally, certain oxadiazolones have herbicidal properties, useful for combatting weeds in crops .

Potential Applications

Based on the information available regarding oxadiazoles, "this compound" may have potential applications in:

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The bromophenyl group and the oxadiazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the 1,3,4-Oxadiazol-2(3H)-one Core

Key structural analogs differ in substituents at the 3- and 5-positions, affecting reactivity, solubility, and bioactivity.

Key Observations :

- Solubility: Methoxy at the 5-position likely improves aqueous solubility compared to bulkier groups (e.g., pentyl or phenyl), as seen in FAAH inhibitors where phenoxy-to-methoxy substitutions increased solubility .

Physicochemical Properties

- Melting Points : Derivatives with aromatic 5-substituents (e.g., 3e, 3i) have higher melting points (108–148°C) than aliphatic-substituted analogs (e.g., 3c: 58–60°C), suggesting the target compound (methoxy at 5-position) may have intermediate mp .

- Synthetic Routes: The target compound may be synthesized via sydnone bromination () or acid chloride cyclization (), similar to 3i (99% yield with 4-bromobenzoyl chloride) .

Biological Activity

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This oxadiazole derivative has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. The following article provides a detailed overview of its biological activity, including relevant data tables and findings from various research studies.

The compound's molecular formula is with a molecular weight of approximately 271.067 g/mol. Its structural characteristics contribute to its biological activity, particularly the presence of the bromine atom and the methoxy group which can influence lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | 25 µg/mL |

| Escherichia coli | 25 µg/mL | 50 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL | 100 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cell lines to evaluate the safety profile of the compound. The results indicated that at lower concentrations, the compound did not exhibit significant cytotoxic effects.

Table 2: Cytotoxicity Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| L929 (Fibroblast) | 50 | 90 |

| A549 (Lung Cancer) | 100 | 85 |

| HepG2 (Liver Cancer) | 200 | 80 |

The findings suggest that while the compound has promising antimicrobial properties, it maintains a relatively low cytotoxic profile, making it a candidate for further development in therapeutic applications .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of various oxadiazole derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics in certain assays .

- Cytotoxicity Evaluation in Cancer Research : Another study focused on the anticancer potential of this oxadiazole derivative against multiple cancer cell lines. Results showed that the compound effectively inhibited cell proliferation in A549 and HepG2 cells while exhibiting minimal toxicity to normal cells, suggesting its potential as a selective anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-(2-bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one?

- Methodological Answer : A carbon dioxide route (CDR) is effective for synthesizing 1,3,4-oxadiazol-2(3H)-one derivatives. Hydrazides, prepared by reacting acid chlorides with hydrazine monohydrate (89–97% yields), undergo cyclization with CO₂ under basic conditions in ethanol to form the oxadiazole ring . For bromophenyl-substituted variants, procedure B (as in ) involves column chromatography (PE/EA 4:1 eluent) to isolate the product in 73% yield .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used for molecular formula confirmation (e.g., [M+H]+ calcd. vs. observed) . X-ray crystallography, as demonstrated for analogous 5-methoxy-1,3,4-thiadiazol-2(3H)-one derivatives, provides definitive structural elucidation by resolving bond angles and ring conformations .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the phenyl ring and nitrogen atoms critically modulate enzyme inhibition. For example, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one exhibits nanomolar IC₅₀ values against MAO B due to hydrophobic interactions and hydrogen bonding with the enzyme’s active site . Similarly, 5-aryloxy substitutions on the oxadiazole ring enhance FAAH inhibition potency by improving binding affinity and aqueous solubility .

Q. How can analytical methods resolve contradictions in reaction mechanisms or unexpected products?

- Methodological Answer : Discrepancies in reaction outcomes, such as methyl transfer vs. cyclization (e.g., ), are resolved by varying reactant addition sequences. For instance, adding carbon disulfide before alkali yields 5-methylthio-1,3,4-thiadiazol-2(3H)-one, while reversing the order produces the expected 5-methoxy analogue. Mechanistic studies using NMR or isotopic labeling can track methyl group migration .

Q. What considerations are critical when designing palladium(II) complexes using this compound as a ligand?

- Methodological Answer : Ligand stability in aqueous solutions is paramount. Palladium complexes based on 5-alkyl-1,3,4-oxadiazol-2(3H)-thione derivatives require pH-controlled synthesis to prevent hydrolysis. Speciation studies (e.g., UV-Vis titration) assess stability constants, while cytotoxicity assays (e.g., MTT) evaluate biological activity .

Data Contradiction Analysis

Q. Why do similar synthetic procedures yield divergent products with varying substituents?

- Methodological Answer : Minor changes in reaction conditions (e.g., solvent polarity, temperature, or reagent stoichiometry) can alter regioselectivity. For example, bromine positioning on the phenyl ring (para vs. ortho) affects cyclization efficiency due to steric hindrance or electronic effects. Comparative kinetic studies (e.g., monitoring reaction intermediates via HPLC) identify rate-determining steps .

Experimental Design Considerations

Q. How can researchers optimize yields for large-scale preparations of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.